molecular formula C7H7NO3 B1281832 (2-formyl-1H-pyrrol-1-yl)acetic acid CAS No. 67451-42-7

(2-formyl-1H-pyrrol-1-yl)acetic acid

Cat. No. B1281832
CAS RN: 67451-42-7
M. Wt: 153.14 g/mol
InChI Key: VQNKRZLHJSBDGY-UHFFFAOYSA-N
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Description

The compound (2-formyl-1H-pyrrol-1-yl)acetic acid is a derivative of pyrrole, which is a five-membered heterocyclic aromatic organic compound. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest due to their potential biological activities and applications in various fields. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates . This method demonstrates the potential for creating complex pyrrole derivatives through multi-step reactions that may be applicable to the synthesis of (2-formyl-1H-pyrrol-1-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can vary significantly, influencing their physical and chemical properties. For example, the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid exhibits a non-planar structure with the aromatic ring angled relative to the carboxyl plane . This suggests that the molecular structure of (2-formyl-1H-pyrrol-1-yl)acetic acid could also exhibit non-planarity, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including radical synthesis. Pyrrol-2-acetic acids have been generated using I-transfer radical addition of iodoacetic acids to pyrrole . This indicates that (2-formyl-1H-pyrrol-1-yl)acetic acid may also be synthesized or modified through radical reactions or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structures. For example, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid forms one-dimensional folded chain structures in the solid state due to intermolecular hydrogen bonds . This highlights the importance of hydrogen bonding in determining the solid-state structure of such compounds, which could be relevant for (2-formyl-1H-pyrrol-1-yl)acetic acid as well.

Scientific Research Applications

1. Synthesis of Indolizines and Pyrrolo [1,2-a]pyrazines

  • Application Summary: This compound is used as a building block for the synthesis of indolizines and pyrrolo [1,2-a]pyrazines, which show potent antifungal activity .
  • Methods of Application: The enaminones were prepared with a straightforward method, reacting the corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, and 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with DMFDMA . For the elaboration of pyrrolo [1,2-a]pyrazines, the potential of the annulation of 2-formylpyrrole-based enaminones in the presence of ammonium acetate was evaluated .
  • Results or Outcomes: The antifungal activity of the series of substituted pyrroles, pyrrole-based enaminones, pyrrolo [1,2-a]pyrazines, and indolizines was evaluated on six Candida spp., including two multidrug-resistant ones . Most test compounds produced a more robust antifungal effect compared to the reference drugs .

2. Inhibition of Aldose Reductase

  • Application Summary: PBA methyl ether 66, a derivative of 2-formylpyrrole, was found to inhibit rat lens aldose reductase .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: PBA methyl ether 66 was found to inhibit rat lens aldose reductase with an IC50 of 39.71 ± 1.77 μM .

3. Maillard Reaction Products

  • Application Summary: 2-Formylpyrroles are ubiquitous in nature, arising from the non-enzymatic Maillard reactions of amines and sugars . These Maillard products display interesting biological activities including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The Maillard reaction products have shown various biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .

Safety And Hazards

The safety information for “(2-formyl-1H-pyrrol-1-yl)acetic acid” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and application of “(2-formyl-1H-pyrrol-1-yl)acetic acid” and other pyrrole derivatives could involve further exploration of their diverse biological activities . For instance, they could be studied for their potential roles in the prevention and treatment of lifestyle diseases .

properties

IUPAC Name

2-(2-formylpyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNKRZLHJSBDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499111
Record name (2-Formyl-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-formyl-1H-pyrrol-1-yl)acetic acid

CAS RN

67451-42-7
Record name (2-Formyl-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner, when the halogenated alkanoic acids listed in Table 1 are substituted for bromoacetic acid and reacted with pyrrole-2-carboxaldehyde, the products listed in Table 1 are obtained.
[Compound]
Name
halogenated alkanoic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GV Mokrov, AM Likhosherstov, VS Troitskaya… - Russian journal of …, 2009 - Springer
New procedures have been developed for the synthesis of α-(2-formyl-1H-pyrrol-1-yl)-substituted carboxylic acids, α-(2-R-aminomethyl-1H-pyrrol-1-yl)-substituted carboxylic acids, and …
Number of citations: 2 link.springer.com
VG Nenajdenko, AL Reznichenko, ES Balenkova - Tetrahedron, 2007 - Elsevier
The three-component Ugi reaction with chiral 2-(2-formyl-1H-pyrrol-1-yl)acetic acids prepared from natural l-aminoacids was investigated. The reaction opens a new route to chiral …
Number of citations: 56 www.sciencedirect.com
L Mohammadkhani, MM Heravi - ChemistrySelect, 2019 - Wiley Online Library
Ugi four‐center three‐component reaction (U‐4 C‐3CR) as actually an important development of the well‐known Ugi four‐component reaction (U‐4CR). In U‐4 C‐3CR, one of the …
W Xu, LE Brown, JA Porco Jr - The Journal of Organic Chemistry, 2021 - ACS Publications
A divergent approach to C–C bond forming macrocycle construction is described. Modular sulfonylhydrazone and derived pyridotriazole substrates with three key building blocks have …
Number of citations: 1 pubs.acs.org

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